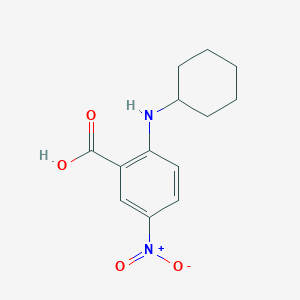![molecular formula C22H24N2O2S3 B229250 N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE](/img/structure/B229250.png)
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by multiple sulfanyl and cyclopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial steps involve the synthesis of cyclopropylamine and its subsequent reaction with other reagents to form intermediate compounds.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropyl-2-({4-[(2,5-dimethylphenyl)sulfanyl]phenyl}amino)-2-oxoethyl]-N-methyl-2-oxoethanaminium: A structurally similar compound with different substituents on the phenyl rings.
N-cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another related compound with a boron-containing group.
Uniqueness
N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE is unique due to its multiple sulfanyl groups and cyclopropylamine moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H24N2O2S3 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N2O2S3/c25-21(23-15-1-2-15)13-27-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)28-14-22(26)24-16-3-4-16/h5-12,15-16H,1-4,13-14H2,(H,23,25)(H,24,26) |
Clé InChI |
HXWRBHAECABTJP-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
SMILES canonique |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
